molecular formula C27H29N2O6T B1473971 三(乙酰丙酮酸盐)(1,10-菲咯啉)铽(III) CAS No. 18078-86-9

三(乙酰丙酮酸盐)(1,10-菲咯啉)铽(III)

货号 B1473971
CAS 编号: 18078-86-9
分子量: 636.5 g/mol
InChI 键: YUDOUPKNKVFAMM-XUHIWKAKSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tris(acetylacetonato)(1,10-phenanthroline)terbium(III) is an organometallic terbium complex . It is used as a green dopant material in organic light-emitting diodes (OLEDs) . It is also used as an additive in hybrid solar concentrators .


Molecular Structure Analysis

The molecular formula of Tris(acetylacetonato)(1,10-phenanthroline)terbium(III) is C27H29N2O6Tb . It has a molecular weight of 636.46 . The compound appears as a white to off-white powder or crystal .


Physical And Chemical Properties Analysis

Tris(acetylacetonato)(1,10-phenanthroline)terbium(III) is a solid at 20 degrees Celsius . The compound is white to almost white in color .

科学研究应用

色谱应用

三(乙酰丙酮酸盐)化合物因其在色谱应用中的潜力而受到研究。例如,三(乙酰丙酮酸盐)Co(III)使用 Δ-三(1,10-菲咯啉)Ni(II)蒙脱石色谱柱部分分离,证明了这些化合物在分离过程中的效用 (Yamagishi, Ohnishi, & Sōma, 1982)

光谱性质

三(乙酰丙酮酸盐)化合物,包括铒化合物,已使用 Judd-Ofelt 理论进行分析,以了解其紫外-可见-近红外吸收光谱和光致发光特性。此类分析对于理解这些化合物的发光特性至关重要 (Wang, Qian, Wang, & Wang, 2005)

晶体结构分析

三(乙酰丙酮酸盐)(1,10-菲咯啉)铕(III)的晶体结构已使用单晶 X 射线衍射技术确定,提供了对这类配合物的配位和结构性质的见解 (Watson, Williams, & Stemple, 1972)

发光和电致发光

这些化合物因其高发光特性而受到探索,特别是在绿光发射方面。微波辅助合成方法已被用于创建具有出色绿光发光的配合物,表明在电子产品中具有潜在应用 (Nakashima, Masuda, Matsumura-Inoue, & Kakihana, 2009)。此外,它们在电致发光器件(例如有机电致发光 (EL) 器件)中的应用突出了它们在先进材料应用中的效用 (Sun, Wang, Zheng, Zhang, & Epstein, 2000)

氧气传感

三(乙酰丙酮酸盐) 1,10-菲咯啉铽(III)配合物已用于开发新的光致发光氧气传感器。这些传感器基于配合物在不同氧气浓度下的发光强度变化进行操作,展示了它们在环境和分析应用中的潜力 (Amao, Okura, & Miyashita, 2000)

电化学发光

已经对铽配合物的电化学发光 (ECL) 进行了研究,包括铽(III)-(乙酰丙酮酸盐) 3 -1,10-菲咯啉。这些研究调查了 ECL 光谱和强度,为在分析化学中的潜在应用提供了基础 (Staninski, 2010)

属性

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.3C5H8O2.Tb/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3,6H,1-2H3;/q;;;;+3/p-3/b;3*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDOUPKNKVFAMM-XUHIWKAKSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Tb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Tb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N2O6Tb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(acetylacetonato)(1,10-phenanthroline)terbium(III)
Reactant of Route 2
Reactant of Route 2
Tris(acetylacetonato)(1,10-phenanthroline)terbium(III)
Reactant of Route 3
Reactant of Route 3
Tris(acetylacetonato)(1,10-phenanthroline)terbium(III)
Reactant of Route 4
Reactant of Route 4
Tris(acetylacetonato)(1,10-phenanthroline)terbium(III)
Reactant of Route 5
Reactant of Route 5
Tris(acetylacetonato)(1,10-phenanthroline)terbium(III)
Reactant of Route 6
Reactant of Route 6
Tris(acetylacetonato)(1,10-phenanthroline)terbium(III)

Q & A

Q1: What was the primary research question addressed by the TCOG T3207 study?

A1: The TCOG T3207 study aimed to determine if adding adjuvant CRT to standard adjuvant gemcitabine therapy would improve recurrence-free survival (RFS) in patients with resectable PDAC. [] This was the study's primary endpoint.

Q2: Did the addition of adjuvant CRT improve RFS in the T3207 study? What were the key findings?

A2: The study found that adding CRT did not significantly improve RFS in patients receiving adjuvant gemcitabine. [] While there was a marginal benefit in reducing loco-regional recurrence, this did not translate to a statistically significant improvement in overall RFS. The authors suggest further research is needed, particularly regarding the potential role of CRT alongside newer multi-agent adjuvant therapies like modified FOLFIRINOX. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。